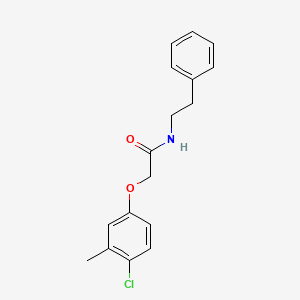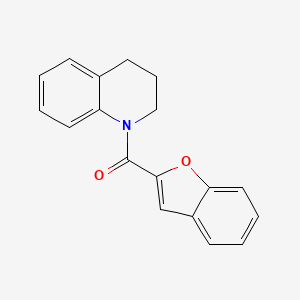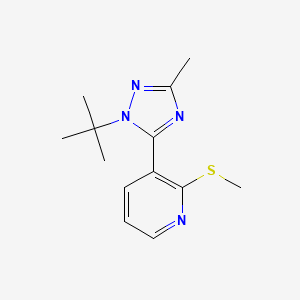
2-(4-chloro-3-methylphenoxy)-N-(2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"2-(4-chloro-3-methylphenoxy)-N-(2-phenylethyl)acetamide" is a compound of interest due to its structural complexity and potential applications in various fields. While specific studies directly addressing this compound are limited, insights can be drawn from related chemical research focusing on similar compounds' synthesis, structure analysis, and properties.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reactions with chloroacetamide derivatives and phenoxyphenol or its analogs. For instance, a synthesis method for a similar compound, N-methyl-2-(4-phenoxyphenoxy) acetamide, was developed using N-methylchloroacetamide and 4-phenoxyphenol with N,N-dimethylformamide (DMF) as solvent in the presence of anhydrous potassium carbonate. This process highlights the typical conditions (reaction temperature, time, and reagent ratios) crucial for achieving high yield and purity in the synthesis of such complex acetamides (He Xiang-qi, 2007).
Molecular Structure Analysis
Molecular structure analysis, including IR, MS, 1H NMR, and elementary analysis, plays a crucial role in characterizing such compounds. These analytical techniques confirm the molecular identity and purity of the synthesized compounds, offering insights into their structural details. Similar analytical approaches are used across studies to characterize the structure of acetamide derivatives (Gao Yonghong, 2009).
Chemical Reactions and Properties
The chemical reactions involving "2-(4-chloro-3-methylphenoxy)-N-(2-phenylethyl)acetamide" and its derivatives can vary widely, including acetylation, esterification, and silylation, depending on the functional groups present. These reactions are pivotal in modifying the compound's properties for specific applications. For example, the silylation of N-(2-hydroxyphenyl)acetamide derivatives showcases the versatility of such compounds in chemical synthesis, affecting their solubility, stability, and reactivity (Nikonov et al., 2016).
Physical Properties Analysis
The physical properties of acetamide derivatives, including melting point, solubility, and crystalline structure, are influenced by their molecular structure. X-ray crystallography and other analytical methods are often used to determine these properties, providing insights into the compound's behavior in different environments and its suitability for various applications (Davis & Healy, 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances, stability under various conditions, and potential for further chemical modifications, are crucial for the application of "2-(4-chloro-3-methylphenoxy)-N-(2-phenylethyl)acetamide" derivatives. Studies on related compounds provide a foundation for understanding these aspects, aiding in the development of new materials and pharmaceuticals (Rani et al., 2014).
科学的研究の応用
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research into the development of new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents has led to the synthesis of novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. These compounds, including those with halogens on the aromatic ring, have been evaluated for their anticancer activity against breast cancer and neuroblastoma cells, as well as for anti-inflammatory and analgesic activities. One specific compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited notable anticancer, anti-inflammatory, and analgesic activities, suggesting potential for therapeutic development (Rani, Pal, Hegde, & Hashim, 2014).
Herbicide Activity and Environmental Behavior
The synthesis and study of chloroacetanilide herbicides and safeners, including those related to 2-(4-chloro-3-methylphenoxy)-N-(2-phenylethyl)acetamide, have been conducted to understand their metabolism, mode of action, and environmental behavior. Investigations into the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes have provided insights into their potential carcinogenicity and metabolic pathways, contributing to our understanding of their environmental impact and safety profiles (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Evaluation of Derivatives
Research into the synthesis of derivatives of 2-(4-chloro-3-methylphenoxy)-N-(2-phenylethyl)acetamide has led to the creation of new compounds with varied potential applications. For instance, the synthesis of N-Methyl-2-(4-phenoxyphenoxy) acetamide represents an effort to explore the chemical space around chloroacetamide derivatives for various applications, including but not limited to, pharmacological effects on vegetable aphids, showcasing the versatility and potential of these compounds in both agricultural and pharmaceutical contexts (He Xiang-qi, 2007).
Chemoselective Acetylation for Antimalarial Drugs
The chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using Novozym 435 as a catalyst, highlights the role of acetamide derivatives in the synthesis of antimalarial drugs. This process optimization and kinetic study underscore the potential pharmaceutical applications of acetamide derivatives in creating more effective antimalarial treatments (Magadum & Yadav, 2018).
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-13-11-15(7-8-16(13)18)21-12-17(20)19-10-9-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZZIUXVIJIBQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-phenethylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(5-nitro-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5578974.png)
![3-isobutyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5578980.png)
![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578992.png)
![3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5578993.png)
![2-methyl-4-(3-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5578996.png)
![2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5579002.png)
![3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5579006.png)
![9-[(5-ethylpyridin-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579020.png)

![3-methyl-1-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5579030.png)


